Methyl (4R)-2-ethyl-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-4-{[2,3,6-trideoxy-3-(dimethylamino)-beta-D-ribo-hexopyranosyl]oxy}-1H,2H,3H,4H,6H,11H-tetracene-1-carboxylate
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Overview
Description
Preparation Methods
4-Methoxy-E-Rhodomycin T is synthesized through the methylation of the 4-hydroxyl group of the tetracyclic ring system. This reaction is catalyzed by the S-adenosyl-L-methionine-dependent carminomycin 4-O-methyltransferase . The crystal structure of the ternary complex of this enzyme with the bound products S-adenosyl-L-homocysteine and 4-methoxy-epsilon-rhodomycin T has been determined to a 2.35-angstroms resolution . Industrial production methods involve the use of Streptomyces peucetius, a bacterium known for producing anthracyclines .
Chemical Reactions Analysis
4-Methoxy-E-Rhodomycin T undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
4-Methoxy-E-Rhodomycin T has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methoxy-E-Rhodomycin T involves the inhibition of DNA synthesis by intercalating between DNA base pairs. This prevents the replication of DNA and the transcription of RNA, leading to cell death . The molecular targets include topoisomerase II, an enzyme involved in DNA replication .
Comparison with Similar Compounds
4-Methoxy-E-Rhodomycin T is similar to other anthracyclines such as daunorubicin and doxorubicin. it is unique due to its specific methylation at the 4-hydroxyl group . Other similar compounds include:
Properties
Molecular Formula |
C31H37NO11 |
---|---|
Molecular Weight |
599.6 g/mol |
IUPAC Name |
methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C31H37NO11/c1-7-31(39)12-17(43-18-11-15(32(3)4)25(33)13(2)42-18)20-21(24(31)30(38)41-6)29(37)22-23(28(20)36)27(35)19-14(26(22)34)9-8-10-16(19)40-5/h8-10,13,15,17-18,24-25,33,36-37,39H,7,11-12H2,1-6H3/t13-,15-,17-,18-,24-,25+,31+/m0/s1 |
InChI Key |
XSSVYBYWQBNYOH-QJIXERIWSA-N |
Isomeric SMILES |
CC[C@]1(C[C@@H](C2=C([C@H]1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N(C)C)O |
Canonical SMILES |
CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N(C)C)O |
Origin of Product |
United States |
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